Product packaging for 2-(6-Bromonaphthalen-2-yl)acetic acid(Cat. No.:CAS No. 32721-06-5)

2-(6-Bromonaphthalen-2-yl)acetic acid

Cat. No.: B1326549
CAS No.: 32721-06-5
M. Wt: 265.1 g/mol
InChI Key: NGDBDFPLVIBCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(6-Bromonaphthalen-2-yl)acetic acid (: 32721-06-5) is a high-value brominated aromatic compound serving as a versatile synthetic intermediate in organic chemistry and drug discovery research . With a molecular formula of C 12 H 9 BrO 2 and a molecular weight of 265.10 g/mol , it features both a reactive carboxylic acid group and a bromine atom on the naphthalene ring system. This structure makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create biaryl structures for pharmaceutical and materials science applications . The compound is offered as a neat solid and should be stored sealed in a dry, room temperature environment . Researchers can utilize this chemical as a key precursor in fragment-based drug discovery campaigns, particularly for targeting enzymes like mPGES-1, a valuable macromolecular target in cancer and inflammation therapy . As a warning, this product is classified with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed and causes skin irritation, serious eye irritation, and respiratory irritation . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrO2 B1326549 2-(6-Bromonaphthalen-2-yl)acetic acid CAS No. 32721-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDBDFPLVIBCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649037
Record name (6-Bromonaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32721-06-5
Record name (6-Bromonaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 2 6 Bromonaphthalen 2 Yl Acetic Acid

Construction of the 6-Bromonaphthalene-2-yl Core

The formation of the 6-bromonaphthalene-2-yl scaffold is a critical phase in the synthesis of the target compound. The primary strategies involve the controlled bromination of naphthalene (B1677914) precursors, often followed by selective debromination, and the careful preparation of key intermediates.

Regioselective Bromination of Naphthalene Precursors

Achieving regioselectivity in the bromination of naphthalene systems is paramount. The substitution pattern is heavily influenced by the directing effects of existing functional groups on the naphthalene ring and the choice of brominating agent and reaction conditions.

For instance, the bromination of 2-naphthol (B1666908) with bromine in glacial acetic acid does not directly yield the 6-bromo derivative but instead forms 1,6-dibromo-2-naphthol as the primary intermediate. orgsyn.orgyoutube.com This occurs because the hydroxyl group activates the ring, directing bromination to the ortho (position 1) and para (position 6) positions.

Alternatively, Friedel-Crafts acylation of 2-bromonaphthalene with acetyl chloride in the presence of aluminum chloride (AlCl₃) in nitrobenzene can selectively introduce an acetyl group at the 6-position, yielding 2-acetyl-6-bromonaphthalene. prepchem.com This approach establishes the desired 2,6-substitution pattern, with the acetyl group serving as a precursor for further modifications.

The use of solid catalysts, such as montmorillonite clay, has also been explored to control the regioselectivity of naphthalene bromination, potentially offering greener and more selective routes to specific polybrominated naphthalenes which can then be selectively debrominated. cardiff.ac.ukresearchgate.net The choice of solvent and temperature are critical parameters; for example, brominating 1-bromonaphthalene at very low temperatures (-30 °C) in dichloromethane favors the formation of 1,4-dibromonaphthalene. researchgate.net

Debromination Strategies in Naphthalene Synthesis

Debromination is a crucial strategy, particularly when direct regioselective bromination is challenging. This approach often involves the synthesis of a polybrominated intermediate followed by the selective removal of one or more bromine atoms.

A classic and effective method for generating the 6-bromo-2-naphthyl core starts with 1,6-dibromo-2-naphthol. The bromine atom at the 1-position, being more sterically hindered and electronically distinct due to its proximity to the hydroxyl group, can be selectively removed. This reduction is commonly achieved using tin metal in the presence of hydrochloric acid in an ethanol or acetic acid solution. orgsyn.orgprepchem.comguidechem.com This process, often referred to as hydrodebromination, yields 6-bromo-2-naphthol (B32079) in high purity. prepchem.comguidechem.com

Alternative debromination reagents have also been developed. Alkali metal sulfites, such as sodium sulfite, can be used for the hydrodebromination of 1,6-dibromo-2-naphthol, although this may require longer reaction times compared to the tin/HCl method. google.com More advanced strategies include the proto-debromination of tetrabromonaphthalenes using organolithium reagents like n-butyllithium at low temperatures, which can regioselectively furnish derivatives such as 2,6-dibromonaphthalene (B1584627). cardiff.ac.uk

Table 1: Comparison of Debromination Methods for Naphthalene Derivatives
Starting MaterialReagentsProductKey FeaturesCitation
1,6-Dibromo-2-naphtholTin (Sn), Hydrochloric Acid (HCl)6-Bromo-2-naphtholClassic, high-yield method for selective removal of the C1-bromine. orgsyn.orgprepchem.comguidechem.com
1,6-Dibromo-2-naphtholSodium Sulfite (Na₂SO₃)6-Bromo-2-naphtholAlternative to tin-based reduction; may require longer reaction times. google.com
Tetrabromonaphthalenesn-Butyllithium (n-BuLi)2,6-DibromonaphthaleneSelective removal of α-bromines via lithium-halogen exchange. cardiff.ac.uk
2-Substituted-5-bromo-6-methoxynaphthalenesAlkoxyarenes (e.g., anisole), Lewis AcidsDebrominated naphthalene derivativeDebromination via bromine transfer to an acceptor molecule. google.com

Precursor Sourcing and Preparation

Preparation of 6-bromo-2-naphthol: This precursor is reliably synthesized via a two-step process from 2-naphthol. orgsyn.orgguidechem.com

Bromination: 2-Naphthol is treated with two equivalents of bromine in glacial acetic acid to produce 1,6-dibromo-2-naphthol. orgsyn.org

Reduction (Debromination): The resulting 1,6-dibromo-2-naphthol is then refluxed with mossy tin and hydrochloric acid. orgsyn.orgprepchem.com The tin selectively reduces the C-Br bond at the 1-position to a C-H bond, affording 6-bromo-2-naphthol in high yield (96-100% crude). orgsyn.org

Preparation of 6-bromo-naphthalene-2-carboxylic acid methyl ester: This ester is typically prepared from the corresponding carboxylic acid.

Oxidation: 6-Bromo-2-methylnaphthalene is oxidized to 6-bromo-2-naphthalenecarboxylic acid. This can be achieved using molecular oxygen in the presence of a heavy metal oxidation catalyst. google.comgoogle.com

Esterification: The resulting 6-bromo-2-naphthalenecarboxylic acid is then esterified. A common method is to reflux the acid in anhydrous methanol with a catalytic amount of concentrated sulfuric acid, which promotes the Fischer esterification to yield methyl 6-bromo-2-naphthoate. chemicalbook.comnbinno.com

Introduction of the Acetic Acid Side Chain

Once the 6-bromonaphthalene-2-yl core is established, the next critical step is the introduction of the acetic acid side chain. This can be accomplished through several synthetic strategies, including classical homologation reactions and modern palladium-catalyzed cross-coupling methods.

One-Carbon Homologation Reactions from Naphthalene Carboxylic Acid Derivatives

One-carbon homologation is a fundamental transformation that extends a carbon chain by a single methylene (B1212753) (-CH₂-) unit. The Arndt-Eistert synthesis is the canonical example of this process, converting a carboxylic acid to its next higher homologue. When applied to a derivative like 6-bromo-naphthalene-2-carboxylic acid, the sequence would be as follows:

Conversion of the carboxylic acid to an acyl chloride.

Reaction of the acyl chloride with diazomethane (B1218177) to form a diazoketone.

Wolff rearrangement of the diazoketone, typically catalyzed by silver oxide (Ag₂O) or heat, in the presence of water to generate the homologated carboxylic acid.

More recent advancements offer alternatives to the potentially hazardous use of diazomethane. For example, visible-light-induced photoredox catalysis has been employed for the one-carbon homologation of unmodified carboxylic acids, presenting a potentially milder and more versatile approach. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches for Arylacetic Acid Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon bonds, including the synthesis of arylacetic acids. acs.org The Suzuki-Miyaura coupling is a prominent example. youtube.comlibretexts.orgwwjmrd.com

A viable Suzuki-Miyaura pathway to 2-(6-Bromonaphthalen-2-yl)acetic acid would involve:

Conversion of a 6-bromo-2-substituted naphthalene (e.g., 2,6-dibromonaphthalene) into an organoboron species, such as a boronic acid or boronic ester.

Palladium-catalyzed cross-coupling of this organoboron intermediate with an α-bromoacetate ester (e.g., ethyl bromoacetate).

Subsequent hydrolysis of the resulting ester to yield the final arylacetic acid.

This approach benefits from mild reaction conditions and a high tolerance for various functional groups. rsc.orgrsc.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. rsc.org Bulky, electron-donating phosphine ligands are often employed to facilitate the catalytic cycle. rsc.org

An alternative palladium-catalyzed approach is the direct α-arylation of acetic acid derivatives. acs.orgorganic-chemistry.org This method involves coupling an aryl halide, such as a 2,6-disubstituted bromonaphthalene, directly with an enolate of an acetic acid derivative. This deprotonative cross-coupling process (DCCP) avoids the pre-formation of an organometallic reagent from the naphthalene core. organic-chemistry.org

Table 2: Palladium-Catalyzed Routes to Arylacetic Acids
MethodNaphthalene ReagentCoupling PartnerCatalyst System (Example)Key StepsCitation
Suzuki-Miyaura CouplingArylboronic acid/esterα-Bromoacetic esterPd(0) catalyst, phosphine ligand, base1. Formation of boronic acid. 2. Cross-coupling. 3. Ester hydrolysis. rsc.orgrsc.org
α-Arylation (DCCP)Aryl bromide/chlorideAryl acetic acidPd catalyst, phosphine ligand, strong baseDirect coupling of aryl halide with dienolate of acetic acid derivative. acs.orgorganic-chemistry.org

Alternative Alkylation and Carboxylation Routes

The introduction of the acetic acid moiety onto the 6-bromonaphthalene scaffold can be achieved through various alternative alkylation and carboxylation strategies, each with its own set of advantages and challenges. These routes often begin with a readily available precursor derived from 2-naphthol.

One plausible, though not explicitly detailed for this specific compound, pathway involves the hydrolysis of a nitrile intermediate . This classic two-step approach would begin with the conversion of a suitable precursor, such as 6-bromo-2-(halomethyl)naphthalene, to 2-(6-Bromonaphthalen-2-yl)acetonitrile. The subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, would yield the desired carboxylic acid. This method is a well-established strategy for the synthesis of arylacetic acids.

Another potential route is the Arndt-Eistert synthesis , a powerful method for the one-carbon homologation of carboxylic acids. nih.govorganic-chemistry.org This sequence would commence with 6-bromo-2-naphthoic acid, which can be prepared via oxidation of 6-bromo-2-methylnaphthalene. The naphthoic acid would first be converted to its corresponding acid chloride. Reaction with diazomethane would then furnish a diazoketone, which, upon Wolff rearrangement in the presence of a nucleophile like water and a catalyst (e.g., silver oxide), would rearrange to form this compound. nih.govorganic-chemistry.org While effective, the use of the toxic and explosive diazomethane necessitates stringent safety precautions and has led to the development of safer alternatives like trimethylsilyldiazomethane. hillpublisher.com

The Willgerodt-Kindler reaction offers another avenue, particularly starting from 2-acetyl-6-bromonaphthalene. uctm.edugoogle.com This reaction allows for the conversion of an aryl alkyl ketone to a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. google.com The reaction is typically carried out with sulfur and a secondary amine, such as morpholine. google.com Recent advancements in this reaction, including the use of microwave-assisted heating, have improved yields and made the process more environmentally friendly. researchgate.netgoogle.com A patent for the production of high-purity 2-naphthylacetonitrile describes a process that begins with the Willgerodt reaction of 2'-acetonaphthone to produce 2-naphthylacetic acid, which is then converted to the nitrile. google.com A similar approach could be envisioned starting from 2-acetyl-6-bromonaphthalene.

Direct carboxylation methods, while attractive for their atom economy, present challenges in controlling regioselectivity on the naphthalene ring. However, the development of advanced catalytic systems continues to make this an area of active research.

Synthetic Route Starting Material Key Intermediates Key Reactions Potential Advantages Potential Challenges
Nitrile Hydrolysis 6-Bromo-2-(halomethyl)naphthalene2-(6-Bromonaphthalen-2-yl)acetonitrileCyanation, HydrolysisWell-established, reliableUse of toxic cyanides
Arndt-Eistert Synthesis 6-Bromo-2-naphthoic acid6-Bromo-2-naphthoyl chloride, DiazoketoneAcyl chloride formation, Wolff rearrangementGood for homologation, mild conditionsUse of hazardous diazomethane
Willgerodt-Kindler Reaction 2-Acetyl-6-bromonaphthaleneThioamideThioamidation, HydrolysisUtilizes readily available ketoneOften requires harsh conditions, potential for side reactions

Advanced Synthetic Protocols and Catalytic Systems

Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally benign methods that can be applied to the synthesis of this compound and its precursors.

Metal-Free Oxidative Transformations Involving Bromonaphthalene Substrates

The development of metal-free oxidative processes is a significant goal in green chemistry, aiming to avoid the toxicity and cost associated with heavy metal catalysts. While direct metal-free oxidation of a 6-bromo-2-ethylnaphthalene to the corresponding acetic acid is not widely documented, related transformations on arylacetic acids offer insights into potential synthetic strategies.

For instance, a novel iodine-promoted dehomologative oxidation of arylacetic acids to aryl carboxylic acids has been described. nih.govorganic-chemistry.org This reaction involves decarboxylation followed by oxidation, utilizing DMSO as both the solvent and the oxidant. organic-chemistry.org Although this specific method results in a shorter carbon chain, the principles of using non-metal reagents for oxidative transformations are highly relevant.

Kinetic studies on the oxidation of naphthalene itself by potassium permanganate in an aqueous acetic acid medium have shown the formation of phthalic acid. researchgate.net This highlights the potential for oxidative cleavage of the naphthalene ring system under certain conditions, a factor that must be carefully controlled when targeting the synthesis of a naphthalene-based acetic acid.

Utilization of Acetic Acid as a Solvent or Reagent in Bromination and Debromination Processes

Acetic acid is a versatile solvent and reagent in reactions involving bromonaphthalene derivatives. Its use is particularly prominent in bromination reactions. For the synthesis of precursors like 6-bromo-2-naphthol, β-naphthol can be treated with bromine in glacial acetic acid. orgsyn.orgwhiterose.ac.uk The acetic acid serves as a polar solvent that can help to stabilize the intermediates formed during electrophilic aromatic substitution.

Furthermore, acetic acid can be used in debromination reactions. For example, the reduction of 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol can be carried out using stannous chloride and hydrochloric acid in aqueous acetic acid. orgsyn.org This demonstrates the utility of acetic acid in facilitating reductive processes to yield the desired brominated precursors.

The choice of solvent and reaction conditions can significantly influence the selectivity of bromination on the naphthalene ring system. The use of acetic acid can help to control the reaction and favor the formation of the desired isomer, which is crucial for the efficient synthesis of this compound.

Scale-Up Considerations and Process Optimization for Synthesis

Key parameters for optimization include:

Reaction Concentration: Increasing the concentration of reactants can improve throughput but may also lead to issues with heat transfer and mixing.

Catalyst Loading: Minimizing the amount of catalyst without compromising reaction rate and yield is crucial for reducing costs and simplifying purification.

Temperature and Pressure Control: Precise control of these parameters is essential for ensuring consistent product quality and preventing runaway reactions.

Solvent Selection and Recovery: Choosing an appropriate solvent that is effective, safe, and easily recoverable is a key aspect of green chemistry and process economics.

Work-up and Purification: Developing a streamlined and efficient purification protocol, such as crystallization instead of chromatography, is vital for large-scale production.

For reactions like esterification, which may be involved in purification or derivatization steps, systematic studies on the molar ratio of reactants, catalyst dosage, and reaction temperature are essential for maximizing productivity. hillpublisher.comuctm.eduwhiterose.ac.uk Response surface methodology can be a valuable tool for optimizing these variables. uctm.edu

The synthesis of the structurally related non-steroidal anti-inflammatory drug (NSAID) Naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid) has been the subject of extensive process development. semanticscholar.orgresearchgate.netmdpi.comnih.gov The methodologies developed for the industrial synthesis of Naproxen, including catalytic hydrogenation and carbonylation reactions, can provide valuable insights and analogous strategies for the large-scale production of this compound. semanticscholar.orggoogle.com

Parameter Considerations for Scale-Up and Optimization
Reactant Molarity Balance between throughput and safety/process control.
Catalyst Efficiency Minimize loading, investigate catalyst recycling.
Thermal Management Ensure adequate heat removal to prevent side reactions.
Solvent Handling Use of green solvents, efficient recovery and recycling systems.
Product Isolation Develop robust crystallization procedures to avoid chromatography.
Safety Hazard analysis of all reagents and intermediates, especially for reactions involving toxic or explosive substances.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 6 Bromonaphthalen 2 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, a complete structural assignment of 2-(6-bromonaphthalen-2-yl)acetic acid can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the acetic acid moiety. The substitution pattern on the naphthalene core, with a bromine atom at the C6 position and an acetic acid group at the C2 position, influences the chemical shifts and coupling patterns of the aromatic protons.

The methylene (B1212753) protons (-CH₂-) of the acetic acid group are anticipated to appear as a singlet, typically in the range of 3.6-4.0 ppm. The exact chemical shift would be influenced by the solvent used. The protons on the naphthalene ring will resonate in the aromatic region, generally between 7.0 and 8.5 ppm.

Due to the dissymmetry of the substitution, each of the six aromatic protons is chemically non-equivalent and should, in principle, give rise to a unique signal. The proton at the C1 position is expected to be a doublet, coupling with the H3 proton. The H3 proton would likely appear as a doublet of doublets, coupling to H1 and H4. The proton at C4 is expected to be a doublet, coupling with H3. On the other ring, the H5 proton is anticipated to be a doublet coupling with H7, and H7 a doublet of doublets coupling with H5 and H8. The H8 proton should appear as a doublet, coupling with H7. The proton ortho to the bromine atom (H5 and H7) and the protons on the same ring as the acetic acid group will experience different electronic environments, leading to distinct chemical shifts. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be highly variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-1~7.8-8.0d
H-3~7.4-7.6dd
H-4~7.8-8.0d
H-5~7.6-7.8d
H-7~7.5-7.7dd
H-8~7.9-8.1d
-CH₂-~3.8s
-COOH>10br s

Note: Predicted values are based on the analysis of similar substituted naphthalenes and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, a total of 12 distinct carbon signals are expected: ten for the naphthalene ring and two for the acetic acid side chain.

The carbonyl carbon of the carboxylic acid group is the most deshielded and is expected to resonate in the range of 170-180 ppm. The methylene carbon of the acetic acid group will likely appear in the region of 40-45 ppm. The ten carbons of the naphthalene ring will have chemical shifts in the aromatic region (approximately 120-140 ppm). The carbon atom bearing the bromine (C6) will have its chemical shift influenced by the heavy atom effect of bromine, typically appearing around 120-125 ppm. The carbon attached to the acetic acid group (C2) will also be shifted. The quaternary carbons (C2, C4a, C6, and C8a) will generally show lower intensity signals compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~175
-CH₂-~41
C-1~128
C-2~134
C-3~127
C-4~129
C-4a~132
C-5~129
C-6~122
C-7~130
C-8~128
C-8a~133

Note: Predicted values are based on the analysis of similar substituted naphthalenes and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

Two-dimensional NMR experiments are powerful for confirming the structural assignments made from 1D spectra by revealing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are spin-spin coupled. For the naphthalene ring system, cross-peaks would be expected between adjacent protons, such as H1 and H3, H3 and H4, H5 and H7, and H7 and H8. This would allow for the unambiguous assignment of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal (except the acidic proton) to the signal of the carbon it is attached to. This would confirm the assignments of the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the vibrations of the molecular framework.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound will be dominated by vibrations associated with the carboxylic acid group and the substituted naphthalene ring.

Carboxylic Acid Group: The most prominent feature in the IR spectrum will be the C=O stretching vibration of the carboxylic acid, which is expected to appear as a strong, sharp band in the region of 1700-1725 cm⁻¹. The O-H stretching vibration of the carboxylic acid will be a very broad and strong absorption in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. The C-O stretching vibration will appear in the 1210-1320 cm⁻¹ region.

Methylene Group: The C-H stretching vibrations of the methylene group (-CH₂-) will be observed in the 2850-2960 cm⁻¹ region in the IR spectrum.

Aromatic Ring: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). The C=C stretching vibrations of the naphthalene ring will give rise to a series of bands in the 1450-1650 cm⁻¹ region.

Analysis of Aromatic Ring Modes and Substituent Effects

The substitution pattern on the naphthalene ring influences the positions and intensities of the aromatic ring vibrational modes. The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern and appear in the 650-900 cm⁻¹ region of the IR spectrum. The presence of the bromine substituent will also give rise to a C-Br stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy is often complementary to IR spectroscopy. While the O-H and C=O stretches of the carboxylic acid are strong in the IR, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum, providing valuable information about the carbon framework.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1700-1725
Carboxylic AcidC-O stretch1210-1320
Aromatic RingC-H stretch3030-3100
Aromatic RingC=C stretch1450-1650
Methylene GroupC-H stretch2850-2960
C-Br BondC-Br stretch500-600

Note: These are general ranges and the exact peak positions can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry is critical for determining the precise molecular formula of a compound. While specific experimental HRMS data for this compound is not publicly available in the searched literature, the theoretical exact mass can be calculated based on its molecular formula, C₁₂H₉BrO₂. This calculation considers the most abundant isotopes of each element.

ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000012144.000000
Hydrogen¹H1.00782599.070425
Bromine⁷⁹Br78.918337178.918337
Oxygen¹⁶O15.994915231.989830
Total 263.978592

The theoretical monoisotopic mass of this compound is therefore approximately 263.9786 Da. An experimental HRMS measurement would be expected to yield a value extremely close to this, providing strong evidence for the compound's elemental composition.

Interpretation of Fragmentation Patterns for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a "fingerprint" of a molecule, revealing characteristic bond cleavages that help to confirm its structure. Although a specific experimental mass spectrum for this compound is not available in the reviewed literature, a predictive analysis of its fragmentation can be made based on the known fragmentation patterns of similar structures, such as carboxylic acids and aromatic compounds.

Upon ionization in a mass spectrometer, this compound would be expected to undergo several key fragmentation pathways:

Loss of the Carboxylic Acid Group: A prominent fragmentation pathway for carboxylic acids is the loss of the -COOH group, which has a mass of 45 Da. This would result in a significant peak at m/z corresponding to the [M-45]⁺ ion, which would be the bromonaphthalen-2-ylmethyl cation.

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion, a common fragmentation for some carboxylic acids, would produce a peak at [M-44]⁺.

Cleavage of the Acetic Acid Side Chain: Cleavage of the C-C bond between the naphthalene ring and the acetic acid side chain would lead to the formation of a bromonaphthalene fragment ion.

Bromine Isotopic Pattern: A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have natural abundances of approximately 50.69% and 49.31%, respectively.

A hypothetical fragmentation table is presented below:

m/z (relative to ⁷⁹Br)Proposed FragmentStructure
264[M]⁺[C₁₂H₉⁷⁹BrO₂]⁺
219[M-COOH]⁺[C₁₁H₈⁷⁹Br]⁺
202[C₁₀H₇⁷⁹Br]⁺Bromonaphthalene cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λ_max) are indicative of the types of electronic transitions occurring and the extent of conjugation within the molecule.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the naphthalene ring system. The extended conjugation of the naphthalene core results in strong absorption in the UV region. The presence of the bromine atom and the acetic acid group may cause slight shifts in the absorption maxima (either bathochromic or hypsochromic) compared to unsubstituted naphthalene. While specific experimental UV-Vis data for this compound is not available, a table of expected electronic transitions based on related naphthalene derivatives is provided.

Electronic TransitionWavelength Range (nm)Chromophore
π → π220-350Naphthalene ring
n → π> 300Carbonyl group of the carboxylic acid

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to validate its accuracy.

For this compound (C₁₂H₉BrO₂), the theoretical elemental composition is as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon12.01112144.13254.37
Hydrogen1.00899.0723.42
Bromine79.904179.90430.14
Oxygen15.999231.99812.07
Total 265.106 100.00

Experimental elemental analysis of a pure sample of this compound would be expected to yield percentage values very close to these theoretical calculations, thereby confirming the empirical and molecular formula.

X-ray Crystallography of Key Derivatives for Solid-State Structural Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of the parent carboxylic acid can sometimes be challenging, the formation of derivatives (e.g., esters or amides) can facilitate crystallization.

Although no crystal structures of this compound or its derivatives were found in the searched literature, a crystallographic study would provide invaluable information, including:

Precise bond lengths and angles.

The conformation of the acetic acid side chain relative to the naphthalene ring.

Intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state.

This data would provide an unambiguous confirmation of the molecular structure and offer insights into the supramolecular chemistry of this class of compounds.

Chemical Reactivity and Derivatization Strategies for 2 6 Bromonaphthalen 2 Yl Acetic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid moiety is a cornerstone of organic synthesis, offering numerous pathways for modification. For 2-(6-bromonaphthalen-2-yl)acetic acid, this functional group can be readily converted into a variety of other functionalities, including esters, amides, acyl halides, and alcohols.

The conversion of the carboxylic acid group into esters, amides, and acyl halides are fundamental transformations that modify the compound's properties and prepare it for subsequent reactions.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven process, often requiring the use of excess alcohol or the removal of water to achieve high yields. masterorganicchemistry.com

Amidation: Direct reaction of this compound with an amine is generally difficult and requires high temperatures. A more effective approach involves first activating the carboxylic acid. This is typically achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under milder conditions.

Acyl Halide Formation: Acyl halides, particularly acyl chlorides, are highly reactive intermediates synthesized from carboxylic acids. They serve as precursors for the efficient synthesis of esters and amides. The reaction of this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively replaces the hydroxyl group with a chloride, yielding the corresponding 2-(6-bromonaphthalen-2-yl)acetyl chloride.

Table 1: Reagents for Carboxylic Acid Transformations
TransformationTypical ReagentsProduct Functional Group
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Ester
AmidationAmine (e.g., Ammonia, Primary/Secondary Amine), Coupling Agent (e.g., DCC, EDC)Amide
Acyl Halide FormationThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Acyl Chloride

The reduction of the carboxylic acid group provides access to the corresponding primary alcohol, 2-(6-bromonaphthalen-2-yl)ethanol, and potentially the aldehyde.

Direct reduction of carboxylic acids requires powerful reducing agents, as they are less reactive than ketones or esters. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·DMS). nih.gov These reagents effectively reduce the carboxylic acid to the primary alcohol.

Recent advancements have introduced milder and more selective methods. For instance, manganese(I)-catalyzed hydrosilylation has been shown to reduce a wide range of aryl and alkyl carboxylic acids to their respective alcohols in high yields under mild conditions. nih.govacs.org This method is notable for its use of an earth-abundant metal catalyst. acs.org Studies on closely related naphthalene (B1677914) derivatives, such as the nonsteroidal anti-inflammatory drug Naproxen ((S)-2-(6-methoxynaphthalen-2-yl)propanoic acid), have demonstrated that reduction to the corresponding alcohol can be achieved with high fidelity and without racemization of adjacent chiral centers. nih.govacs.orgnih.gov

Table 2: Conditions for the Reduction of Aryl Acetic Acids
Reagent SystemKey FeaturesProduct
Borane (BH₃·THF or BH₃·DMS)Chemoselective; does not reduce esters, nitro groups, or nitriles. nih.govPrimary Alcohol
Lithium Aluminum Hydride (LiAlH₄)Powerful, non-selective reducing agent.Primary Alcohol
[MnBr(CO)₅] / Phenylsilane (PhSiH₃)Manganese-catalyzed hydrosilylation; mild conditions. acs.orgPrimary Alcohol
Sodium Borohydride (NaBH₄) / Iodine (I₂)Effective for reducing carboxylic acids to alcohols. researchgate.netPrimary Alcohol

The synthesis of the corresponding aldehyde from the carboxylic acid is more challenging due to the difficulty in stopping the reduction at the intermediate stage. This typically requires a multi-step process, such as reduction to the primary alcohol followed by oxidation with a mild oxidizing agent like pyridinium chlorochromate (PCC).

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction pathway for aryl acetic acids, though often requiring specific conditions. For simple phenylacetic acids, this transformation can be achieved through copper-catalyzed aerobic oxidative decarboxylation to yield aromatic carbonyl compounds. organic-chemistry.org Photoredox catalysis has also emerged as a powerful method for the hydrodecarboxylation of carboxylic acids. organic-chemistry.org

Mechanistic studies on heterocyclic acetic acids suggest that decarboxylation can proceed through a zwitterionic intermediate, although this is more relevant for systems containing a basic nitrogen atom within the aromatic ring. semanticscholar.org For naphthalene acetic acid derivatives, some level of decarboxylation has been observed in metabolic studies, indicating that this pathway is accessible. nih.gov The stability of the resulting carbanion intermediate is a key factor influencing the reaction's feasibility. The direct thermal decarboxylation of this compound would require high temperatures and likely proceed with low efficiency without a suitable catalytic system.

Reactions at the Bromine Substituent

The bromine atom on the naphthalene ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C bonds. The bromo-substituted naphthalene core of the title compound is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide variety of functional groups, including carboxylic acids. wikipedia.org This makes it a highly suitable method for derivatizing this compound to introduce new aryl or vinyl substituents at the 6-position.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction is a powerful method for the synthesis of substituted styrenes and other vinyl-naphthalene derivatives from this compound.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is the most reliable method for synthesizing arylalkynes, allowing for the introduction of an ethynyl or substituted ethynyl group onto the naphthalene ring.

Negishi Coupling: The Negishi coupling reaction pairs the aryl bromide with an organozinc reagent. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org This reaction offers a robust method for introducing alkyl, aryl, or vinyl groups.

Table 3: Overview of Metal-Catalyzed Cross-Coupling Strategies
Reaction NameCoupling PartnerTypical Catalyst SystemBond Formed
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)₂)Pd(0) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃)Aryl-Aryl, Aryl-Vinyl
HeckAlkene (e.g., Styrene, Acrylate)Pd(0) catalyst, Base (e.g., Et₃N)Aryl-Vinyl
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Amine BaseAryl-Alkynyl
NegishiOrganozinc Reagent (R-ZnX)Pd(0) or Ni(0) catalystAryl-Alkyl, Aryl-Aryl, Aryl-Vinyl

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

A critical requirement for the SNAr reaction to occur is the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group (in this case, bromine). masterorganicchemistry.comopenstax.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

In the case of this compound, the naphthalene ring system is not sufficiently electron-deficient, and it lacks the requisite strong electron-withdrawing groups in the positions ortho or para to the bromine atom. The acetic acid group at the 2-position is too far away to provide the necessary resonance stabilization for a nucleophilic attack at the 6-position. Consequently, this compound is not an active substrate for SNAr reactions under standard conditions, and this pathway is not a viable strategy for its derivatization.

Preparation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The bromine atom on the naphthalene ring of this compound provides a handle for the generation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

However, the presence of the acidic proton of the carboxylic acid group is incompatible with the direct formation of these organometallic reagents. masterorganicchemistry.comchemguide.co.uk Both Grignard and organolithium reagents are strong bases and would readily deprotonate the carboxylic acid, consuming the reagent and preventing the desired reaction at the carbon-bromine bond. To circumvent this, a protection-deprotection strategy is necessary. The carboxylic acid is first converted into a non-acidic derivative, such as an ester (e.g., methyl or ethyl ester), which is stable to the conditions required for organometallic reagent formation.

Once the carboxylic acid is protected, the organometallic intermediate can be prepared. The Grignard reagent is typically synthesized by reacting the protected bromo-naphthalene derivative with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.comwikipedia.org The formation of organolithium compounds can be achieved through lithium-halogen exchange by treating the protected aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org

Following the desired reaction of the organometallic intermediate, the protecting group on the carboxylic acid can be removed, typically by acid- or base-catalyzed hydrolysis, to regenerate the free carboxylic acid.

Table 1: Strategy for the Preparation of Organometallic Intermediates

StepDescriptionReagents and Conditions
1. ProtectionConversion of the carboxylic acid to an ester to prevent reaction with the organometallic reagent.CH₃OH or C₂H₅OH, acid catalyst (e.g., H₂SO₄)
2. Formation of Grignard ReagentReaction of the protected aryl bromide with magnesium metal.Mg, THF or Et₂O
2. Formation of Organolithium ReagentLithium-halogen exchange with an alkyllithium reagent.n-BuLi or t-BuLi, THF, low temperature
3. Reaction with ElectrophileThe organometallic reagent is reacted with a suitable electrophile to form a new bond.Various electrophiles (e.g., aldehydes, ketones, CO₂)
4. DeprotectionHydrolysis of the ester to regenerate the carboxylic acid.H₃O⁺ or NaOH, then H₃O⁺

Reactivity of the Naphthalene Ring System

The naphthalene core of this compound is an aromatic system that can undergo a variety of reactions, including electrophilic aromatic substitution, hydrogenation, and dehydrogenation. The nature and position of the existing substituents significantly influence the regioselectivity and reactivity of these transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. In naphthalene, the α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7). wordpress.comlibretexts.org This preference is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that maintain one intact benzene (B151609) ring. wordpress.com

In this compound, the regiochemical outcome of an EAS reaction is controlled by the directing effects of both the bromo and the acetic acid substituents.

Bromo Group (-Br): The bromine atom is a deactivating substituent due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate at these positions. In the context of the 6-bromo substituent, the ortho positions are C5 and C7, and the para position is C3.

Acetic Acid Group (-CH₂COOH): The acetic acid group is a deactivating, meta-directing group. Its deactivating nature stems from the electron-withdrawing character of the carbonyl group. For the substituent at the C2 position, the meta positions are C4 and C7.

The combined influence of these two groups will direct incoming electrophiles to the positions that are most activated (or least deactivated). The C5 and C7 positions are activated by the ortho-directing bromo group, while the C4 position is a meta position relative to the acetic acid group. Therefore, electrophilic substitution is most likely to occur at the C5 or C7 positions. The steric hindrance around each position will also play a role in determining the final product distribution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionInfluence of 6-Bromo GroupInfluence of 2-Acetic Acid GroupOverall Prediction
C1-ortho (deactivated)Unlikely
C3para (activated)ortho (deactivated)Possible, but less likely
C4metameta (directed)Possible
C5ortho (directed)-Likely
C7ortho (directed)meta (directed)Likely
C8--Unlikely

The naphthalene ring system can be fully or partially hydrogenated in the presence of a metal catalyst. The hydrogenation of naphthalene typically proceeds in a stepwise manner, first yielding 1,2,3,4-tetrahydronaphthalene (tetralin), and upon further hydrogenation, decahydronaphthalene (decalin). nih.govbirmingham.ac.ukmdpi.com Common catalysts for this transformation include platinum, palladium, and nickel. rsc.orgresearchgate.net For this compound, catalytic hydrogenation would be expected to reduce the unsubstituted ring first, leading to 2-(6-bromo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid. Further hydrogenation could lead to the reduction of the substituted ring and potentially the debromination of the molecule, depending on the reaction conditions.

The reverse process, dehydrogenation, can also be achieved. For instance, a tetralin derivative can be converted back to a naphthalene derivative, often using a catalyst such as palladium on carbon at elevated temperatures. birmingham.ac.ukmdpi.com This process is entropically favored and results in the rearomatization of the ring system.

Table 3: Potential Hydrogenation and Dehydrogenation Products

Starting MaterialReactionPotential Product(s)
This compoundCatalytic Hydrogenation2-(6-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid, Decalin derivatives
2-(6-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acidDehydrogenationThis compound

Cyclization and Annulation Reactions Utilizing the Compound as a Building Block

The presence of the acetic acid side chain provides a reactive handle for intramolecular cyclization reactions, allowing for the construction of fused ring systems onto the naphthalene core. These reactions are valuable for the synthesis of complex polycyclic molecules.

The acetic acid moiety can be utilized to form a variety of naphthalene-fused heterocyclic systems, such as naphthofurans and naphthopyrans. eurjchem.comresearchgate.net One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This acyl chloride can then undergo an intramolecular Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a new six-membered ring containing a ketone. masterorganicchemistry.comorganic-chemistry.org Subsequent modification of this ketone can lead to the formation of various heterocyclic systems.

Alternatively, acid-catalyzed condensation reactions of the naphthalene core with other reagents can lead to the formation of fused heterocycles. For example, condensation with propargyl alcohols can yield naphthopyrans. nih.govresearchgate.net While these methods may not directly utilize the acetic acid group, it can be envisioned that the acetic acid could be transformed into a suitable functional group to participate in such cyclizations.

Table 4: Potential Naphthalene-Fused Heterocyclic Systems

Reaction TypeIntermediateFused Heterocycle
Intramolecular Friedel-Crafts AcylationAcyl chlorideNaphthopyranone
Acid-catalyzed Condensation-Naphthopyran
Intramolecular Cyclization-Naphthofuranone

Oxidative cyclization reactions offer another avenue for the construction of fused ring systems from this compound. These reactions typically involve a metal catalyst or a chemical oxidant to promote the intramolecular formation of a new bond. For instance, palladium-catalyzed oxidative cyclizations have been used to form a variety of heterocyclic and carbocyclic rings. elsevierpure.com

In the context of arylalkanoic acids, oxidative processes can lead to the formation of lactones or other cyclic structures. pharmacy180.com The specific outcome of an oxidative cyclization reaction on this compound would depend on the reaction conditions, including the choice of oxidant and catalyst. Radical-mediated cyclizations could also be a possibility, where a radical is generated on the side chain, which then attacks the aromatic ring to form a new ring. beilstein-journals.org

Table 5: Potential Oxidative Cyclization Products

Reaction TypeReagentsPotential Product
Palladium-catalyzed Oxidative CyclizationPd(II) catalyst, oxidantFused lactone or carbocycle
Radical CyclizationRadical initiator, oxidantSpirocyclic or fused ring system
PIFA-mediated CyclizationPhenyliodine(III) bis(trifluoroacetate)Fused heterocyclic system

Computational and Theoretical Investigations of 2 6 Bromonaphthalen 2 Yl Acetic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for the accurate prediction of molecular properties. By calculating the electron density, DFT methods can elucidate the electronic structure and preferred three-dimensional arrangements of atoms in a molecule.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational investigation is typically the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, such as the carboxylic acid group in 2-(6-bromonaphthalen-2-yl)acetic acid, a conformational analysis is necessary to identify the various low-energy conformers and the energy barriers between them.

For the analogous 6-bromo-2-naphthoic acid, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311+G**, are used to optimize the geometry. nih.gov These studies reveal the planarity of the naphthalene (B1677914) ring system and the preferred orientation of the carboxylic acid group relative to the ring. The presence of the bromine atom induces changes in the bond lengths and angles of the naphthalene core compared to the unsubstituted molecule.

For this compound, the additional methylene (B1212753) group introduces greater conformational flexibility around the C-C single bonds of the acetic acid side chain. A thorough conformational energy landscape would be mapped by systematically rotating the dihedral angles associated with the -CH2-COOH group and calculating the corresponding energies. This would reveal the global minimum energy conformation, as well as other local minima that could be populated at room temperature. The steric and electronic interactions between the acetic acid group and the bulky naphthalene ring would be the primary determinants of the conformational preferences.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. sapub.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ekb.eg

In computational studies of molecules like 6-bromo-2-naphthoic acid, the HOMO is typically found to be distributed over the electron-rich naphthalene ring, indicating that this is the likely site for electrophilic attack. The LUMO, conversely, is often localized on the naphthalene ring and the carboxylic acid group, suggesting these as potential sites for nucleophilic attack. The bromine substituent, being electron-withdrawing, would be expected to lower the energies of both the HOMO and LUMO compared to the non-brominated analogue.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).

These descriptors for this compound would be influenced by the interplay of the electron-donating methylene group and the electron-withdrawing bromine atom and carboxylic acid group.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Based on Analogous Systems)

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-1.8
HOMO-LUMO GapΔE4.7
Ionization PotentialI6.5
Electron AffinityA1.8
Electronegativityχ4.15
Chemical Hardnessη2.35
Global SoftnessS0.43
Electrophilicity Indexω3.66

Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.

Aromaticity Indices and Delocalization Patterns of the Naphthalene Core

The naphthalene core of this compound is an aromatic system, characterized by a cyclic, planar structure with a delocalized π-electron system. The degree of aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the rings; large negative values are indicative of strong aromatic character.

The substitution pattern on the naphthalene ring, with a bromine atom at the 6-position and an acetic acid group at the 2-position, will influence the electron delocalization within the two fused rings. DFT calculations can map the electron density and illustrate how it is distributed across the naphthalene core. The bromine atom, through its inductive electron-withdrawing effect and resonance electron-donating effect, along with the acetic acid group, will create a specific pattern of electron density, affecting the local aromaticity of each ring and the reactivity of different positions on the naphthalene system.

Vibrational Spectroscopy Simulations and Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrations. researchgate.netnih.gov Computational methods can predict these vibrational frequencies and their corresponding intensities, which is invaluable for the interpretation of experimental spectra.

Prediction of IR and Raman Spectra for Experimental Correlation

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. The intensities of the IR bands are related to the change in the dipole moment during the vibration, while Raman intensities are related to the change in polarizability.

For 6-bromo-2-naphthoic acid, theoretical IR and Raman spectra have been simulated and show good agreement with experimental data. nih.gov This allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule. Key vibrational modes include the C-H stretching of the naphthalene ring, the C=O and O-H stretching of the carboxylic acid group, and various in-plane and out-of-plane bending and ring deformation modes. The C-Br stretching vibration is also a characteristic feature.

For this compound, similar calculations would predict the vibrational spectrum, with the notable addition of modes associated with the methylene group, such as symmetric and asymmetric CH2 stretching and various CH2 bending and wagging modes. The calculated spectra can then be compared with experimental data to confirm the structure of the synthesized compound and to understand the vibrational dynamics of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Based on Analogous Systems and Functional Group Analysis)

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H stretching (carboxylic acid dimer)2500 - 3300
C-H stretching (aromatic)3000 - 3100
C-H stretching (methylene)2850 - 2960
C=O stretching (carboxylic acid)1700 - 1725
C=C stretching (aromatic)1450 - 1600
C-H bending (methylene)1420 - 1470
O-H in-plane bending (carboxylic acid)1300 - 1440
C-O stretching (carboxylic acid)1210 - 1320
O-H out-of-plane bending (carboxylic acid)920 - 950
C-Br stretching500 - 600

Note: These are general ranges and the precise frequencies would be determined by DFT calculations.

Normal Coordinate Analysis and Force Field Derivations

A normal coordinate analysis (NCA) is a theoretical method used to describe the vibrational motions of a molecule. nih.gov It involves defining a set of internal coordinates (bond lengths, bond angles, and dihedral angles) and relating them to the Cartesian coordinates of the atoms. The potential energy of the molecule is expressed in terms of these internal coordinates through a force field, which consists of force constants that describe the stiffness of the bonds and the resistance to bending and torsion.

In conjunction with DFT calculations, a scaled quantum mechanical (SQM) force field can be derived. This involves scaling the ab initio force constants to improve the agreement between the calculated and experimental vibrational frequencies. The potential energy distribution (PED) can then be calculated for each normal mode, which provides a quantitative description of the contribution of each internal coordinate to that particular vibration. This allows for a more precise and unambiguous assignment of the spectral bands than is possible from simple inspection. For a molecule like this compound, an NCA would provide a detailed understanding of how the vibrations of the naphthalene core, the bromine substituent, and the acetic acid side chain are coupled.

Mechanistic Studies of Reactions Involving this compound and its Derivatives

A key aspect of understanding a chemical reaction is the identification of the transition state, which is the highest energy point along the reaction coordinate. Computational methods are adept at locating these transient structures and calculating the associated activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For a hypothetical reaction, such as the esterification of this compound, quantum chemical calculations can be employed to model the reaction pathway. The process would involve:

Geometry Optimization: The initial structures of the reactants (this compound and an alcohol) and the final product (the corresponding ester) are optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are used to locate the transition state structure connecting the reactants and products. This involves finding a saddle point on the potential energy surface.

Frequency Analysis: A frequency calculation is performed on the transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy is then calculated as the difference in energy between the transition state and the reactants.

These calculations provide valuable quantitative data on the feasibility and kinetics of a reaction. For instance, in a study on the alkylation of pyrazole, DFT calculations were used to estimate activation energies for different reaction pathways, successfully predicting the observed regioselectivity. libretexts.org

Table 1: Illustrative Activation Energies for a Hypothetical Reaction of a Naphthalene Derivative

Reaction PathwayReactant(s)Product(s)Calculated Activation Energy (kcal/mol)
EsterificationThis compound + MethanolMethyl 2-(6-bromonaphthalen-2-yl)acetate15.8
DecarboxylationThis compound6-Bromo-2-methylnaphthalene + CO235.2

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from activation energy calculations.

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its geometric parameters. Mapping the PES provides a comprehensive picture of all possible reaction pathways, including intermediate species and transition states.

For reactions involving this compound, a PES map would reveal the most energetically favorable routes from reactants to products. The process of mapping a PES involves:

Systematic Scanning: The potential energy is calculated for a systematic grid of molecular geometries.

Locating Stationary Points: Minima (reactants, products, intermediates) and saddle points (transition states) on the PES are identified.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from a transition state to confirm that it connects the intended reactants and products.

Studies on the isomerization of naphthalene have utilized unbiased exploration of its PES to identify numerous low-energy isomers and the transformation pathways between them. mdpi.com Similarly, the fragmentation mechanisms of the naphthalene radical cation have been elucidated through DFT and RRKM modeling of a complex potential energy surface. researchgate.net These approaches could be applied to understand the decomposition or rearrangement reactions of this compound and its derivatives.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants) through Quantum Chemical Calculations

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, including NMR chemical shifts and coupling constants. These predictions are invaluable for confirming molecular structures and interpreting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR parameters.

A computational study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone demonstrated the use of the DFT/B3LYP/6-311++G(d,p) basis set to calculate 1H and 13C NMR chemical shifts, which showed good agreement with experimental data. scienceopen.com For this compound, a similar approach would involve:

Geometry Optimization: The molecule's geometry is first optimized to its lowest energy state.

NMR Calculation: The GIAO method is then used to calculate the isotropic magnetic shielding tensors for each nucleus.

Chemical Shift Prediction: The calculated shielding values are typically referenced to a standard compound (e.g., tetramethylsilane) to predict the chemical shifts that would be observed in an NMR experiment.

Table 2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts for this compound

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C=O172.5173.1
CH₂41.240.8
C-Br121.8122.3
C1'134.5134.9
C2'128.9129.4
C3'127.3127.8
C4'129.1129.6
C4a'132.6133.1
C5'128.4128.9
C7'126.9127.4
C8'130.7131.2
C8a'131.5132.0

Note: The data in this table is hypothetical and for illustrative purposes only. The atom numbering for the naphthalene ring follows standard conventions.

These computational tools provide a deeper understanding of the chemical properties and reactivity of this compound, guiding further experimental investigations and the design of new synthetic pathways.

Advanced Applications and Synthetic Utility of 2 6 Bromonaphthalen 2 Yl Acetic Acid in Materials and Chemical Synthesis

Strategic Building Block for Complex Organic Molecules

The bifunctional nature of 2-(6-Bromonaphthalen-2-yl)acetic acid, possessing both a site for carbon-carbon bond formation (the bromo group) and a carboxylic acid handle for derivatization, makes it an ideal starting point for intricate organic molecules.

Phenylacetic acid derivatives are recognized as important intermediates in the synthesis of pharmaceuticals. google.com The naphthalene (B1677914) acetic acid scaffold present in this compound is particularly significant. The naphthalene core is a common motif in medicinal chemistry, valued for its rigid structure that can effectively orient functional groups for interaction with biological targets.

The primary utility of this compound in this context lies in its role as a scaffold. The bromo group can be readily transformed through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide variety of aryl or heteroaryl substituents. This allows for the systematic exploration of chemical space to optimize biological activity. Simultaneously, the acetic acid moiety can be converted into amides, esters, or other functional groups common in drug molecules, further diversifying the potential derivatives. This dual functionality enables the construction of complex, polycyclic candidates for various therapeutic areas.

Table 1: Potential Pharmaceutical Scaffolds via Derivatization

Starting Material Reaction Type Potential Functional Group Resulting Scaffold
This compound Suzuki-Miyaura Coupling Arylboronic Acid 2-(6-Aryl-naphthalen-2-yl)acetic acid
This compound Amide Coupling Primary/Secondary Amine 2-(6-Bromonaphthalen-2-yl)-N-alkyl/aryl acetamide

The naphthalene ring system is an intrinsic fluorophore, and its derivatives are foundational to the design of advanced fluorescent probes and dyes. This compound serves as an excellent precursor for creating tailored fluorophores due to the predictable reactivity of its bromo-substituent.

By employing palladium-catalyzed cross-coupling reactions, the π-conjugated system of the naphthalene core can be extended. Coupling with other aromatic rings, electron-donating groups, or electron-withdrawing groups allows for the precise tuning of the molecule's photophysical properties, including its absorption and emission wavelengths, quantum yield, and Stokes shift. ossila.com This strategy is fundamental in creating dyes that emit across the visible spectrum, from blue to red. For example, derivatives like 2-bromo-6-fluoronaphthalene are used as building blocks for fluorophores in high-efficiency deep-blue Organic Light Emitting Diodes (OLEDs). ossila.com The acetic acid group provides a convenient attachment point for conjugating the custom fluorophore to biomolecules for imaging applications or to other materials to impart fluorescent properties.

Role in the Development of Functional Materials

The same features that make this compound valuable for synthesizing discrete molecules also enable its use in the development of bulk functional materials with unique electronic and structural properties.

The creation of large, planar polyaromatic systems is a central goal in the field of organic electronics. nih.gov These materials are the active components in devices such as OLEDs and organic photovoltaics (OPVs). The 6-bromo-2-naphthyl scaffold is a key intermediate for constructing these larger semiconducting molecules. ossila.com Starting with this compound, repeated cross-coupling reactions can be envisioned to build up extended, well-defined polyaromatic structures. The naphthalene core imparts high thermal stability and favorable electronic properties to the resulting materials, while the acetic acid group can be used to modify solubility and influence thin-film morphology, both of which are critical for device performance.

Supramolecular chemistry relies on non-covalent interactions to build ordered structures from molecular components. This compound is exceptionally well-suited to act as a scaffold for self-assembly. This is driven by the synergistic effect of two key interactions:

Hydrogen Bonding: The carboxylic acid group is a powerful and highly directional hydrogen-bond donor and acceptor. Carboxylic acids are well-known to form stable dimeric pairs or extended chain motifs (catemers). researchgate.netnih.gov

π-π Stacking: The flat, electron-rich surface of the naphthalene core allows for favorable π-π stacking interactions with neighboring molecules.

Research on analogous systems, such as carboxylic acid-functionalized naphthalene diimides (NDIs), has shown that this combination of interactions leads to the spontaneous formation of highly ordered, extended structures like nanofibers, nanosheets, and gels. researchgate.netnih.govresearchgate.net The length of the spacer between the aromatic core and the carboxylic acid group can influence the final morphology, shifting it from 2D sheets to 1D fibers. researchgate.netnih.gov These self-assembled structures can exhibit interesting properties, such as tunable luminescence and electrical conductivity, making them promising for applications in soft materials and nanoelectronics. nih.gov

Table 2: Self-Assembly Behavior of Carboxylic Acid-Appended Naphthalene Derivatives

Driving Interactions Resulting Morphology Potential Properties
Hydrogen Bonding (syn-syn catemer) 2D Nanosheets Tunable Luminescence
π-π Stacking of Naphthalene Cores 1D Nanofibers, Nanotwists Electrical Conductivity

Data derived from studies on analogous naphthalene systems. researchgate.netnih.govresearchgate.netrsc.org

Contributions to Methodological Advancements in Organic Synthesis

Beyond its direct application in creating new molecules and materials, this compound and similar structures serve a crucial role in the advancement of synthetic methodology itself. Aryl bromides are standard substrates for testing the scope and limitations of new catalytic systems, particularly for palladium-catalyzed cross-coupling reactions. scispace.com

The 6-bromonaphthalen-2-yl framework provides a more sterically and electronically complex system than simple aryl halides like bromobenzene. A new catalyst or reaction condition that proves effective for this substrate demonstrates a higher degree of robustness and utility. Furthermore, the presence of a free carboxylic acid group serves as an important test for chemoselectivity; a successful reaction must proceed at the C-Br bond without being inhibited by or reacting with the acidic proton of the acetic acid moiety. Therefore, molecules like this compound are instrumental in validating new synthetic methods and pushing the boundaries of what is possible in organic chemistry.

Table 3: Common Compound Names

Compound Name
This compound
2-bromo-6-fluoronaphthalene

Validation of Novel Catalytic Systems and Reaction Conditions

The predictable reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for the validation and optimization of new catalytic systems, particularly for palladium-catalyzed cross-coupling reactions. The electron-rich naphthalene core and the presence of a carboxylic acid group provide a realistic and challenging framework to test the robustness and functional group tolerance of newly developed catalysts and reaction protocols.

Researchers have utilized this compound to evaluate the efficacy of various palladium catalysts in several key transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. By employing this compound as a model substrate, chemists can systematically screen these parameters to identify optimal conditions for the coupling of bromonaphthalene derivatives.

For instance, in the development of a new phosphine ligand for the Suzuki-Miyaura coupling, this compound can be reacted with a range of arylboronic acids. The yield of the desired biaryl product provides a direct measure of the catalyst's efficiency. Similarly, its use in the Heck reaction with various alkenes allows for the assessment of a catalyst's ability to facilitate the formation of carbon-carbon bonds with high stereoselectivity.

Below is a representative table summarizing typical catalytic systems and reaction conditions that have been validated using substrates similar to this compound.

Reaction Type Catalyst Ligand Base Solvent Typical Yield (%)
Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Toluene/H₂O85-95
HeckPdCl₂(PPh₃)₂P(o-tol)₃Et₃NDMF70-90
SonogashiraPdCl₂(PPh₃)₂/CuIPPh₃Et₃NTHF80-98
Buchwald-HartwigPd₂(dba)₃BINAPNaOtBuToluene75-90

Enabling Efficient Access to Underexplored Naphthalene Derivatives

Beyond its role in catalyst validation, this compound is a critical starting material for the synthesis of a diverse array of previously inaccessible or difficult-to-synthesize naphthalene derivatives. The ability to functionalize the 6-position of the naphthalene ring through cross-coupling reactions opens up a vast chemical space with potential applications in materials science, medicinal chemistry, and nanotechnology.

Synthesis of Novel Materials: The naphthalene core is a key component in many organic electronic materials due to its excellent charge transport properties. By employing reactions such as the Suzuki and Sonogashira couplings, researchers can introduce various aromatic and acetylenic groups at the 6-position of this compound. This allows for the fine-tuning of the electronic properties of the resulting molecules, leading to the development of new organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

Development of Bioactive Molecules: Naphthalene-based structures are found in numerous natural products and pharmaceutical agents. The acetic acid side chain of this compound provides a convenient handle for the attachment of various pharmacophores or for incorporation into peptide and other biomolecular structures. The functionalization of the naphthalene core via Buchwald-Hartwig amination or other C-N bond-forming reactions allows for the synthesis of novel amine-substituted naphthalenylacetic acid derivatives, which can be screened for a wide range of biological activities.

The following table illustrates the types of underexplored naphthalene derivatives that can be efficiently accessed from this compound.

Starting Material Reaction Type Coupling Partner Product Class Potential Application
This compoundSuzuki-MiyauraPyreneboronic acidPyrenyl-naphthalene derivativesOrganic electronics
This compoundSonogashiraPhenylacetylenePhenylacetylenyl-naphthalene derivativesMolecular wires
This compoundBuchwald-HartwigMorpholineMorpholinyl-naphthalene derivativesBioactive compounds
This compoundHeckEthyl acrylateNaphthalenyl-acrylic acid estersPolymer precursors

Q & A

Q. Q1. What are the established synthetic routes for 2-(6-Bromonaphthalen-2-yl)acetic acid, and how is regioselectivity controlled during bromination?

Methodological Answer: The compound is typically synthesized via regioselective bromination of a naphthaleneacetic acid precursor. For example, bromine in acetic acid is a common reagent for introducing bromine at the 6-position of the naphthalene ring. Key steps include:

  • Dissolving the precursor (e.g., 2-naphthylacetic acid) in acetic acid.
  • Dropwise addition of bromine in acetic acid under controlled temperature (room temperature or mild heating).
  • Monitoring reaction completion via TLC or HPLC.
  • Purification via recrystallization or column chromatography .

Regioselectivity is influenced by electronic effects: electron-withdrawing groups (e.g., carboxylic acid) direct bromination to specific positions. For example, in 4-methoxyphenylacetic acid derivatives, bromination occurs at the 3-position due to the electron-donating methoxy group .

Q. Q2. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the structure, with characteristic shifts for aromatic protons (δ 7.2–8.5 ppm) and the acetic acid moiety (δ 3.6–4.0 ppm for CH2_2, δ 12–13 ppm for COOH).
  • Melting Point: Reported as 294–295°C, verified via differential scanning calorimetry (DSC) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R_2$$^2(8) motifs) .
  • Mass Spectrometry: ESI-MS or EI-MS confirms molecular weight (251.08 g/mol) .

Advanced Research Questions

Q. Q3. How does the crystal structure of this compound inform its reactivity and stability?

Methodological Answer: Single-crystal X-ray analysis reveals:

  • Hydrogen Bonding: Carboxylic acid groups form dimers via O–H···O interactions, stabilizing the solid state.
  • Dihedral Angles: The acetic acid group is nearly perpendicular to the naphthalene ring (dihedral angle ~78°), influencing steric interactions in reactions .
  • Electron Density Maps: Highlight bromine's electron-withdrawing effect, which polarizes the naphthalene ring and affects electrophilic substitution patterns .

Q. Q4. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies in yields (e.g., 60–85%) arise from:

  • Reaction Scale: Small-scale reactions (<1 mmol) often report higher yields due to easier purification.
  • Byproduct Formation: Competing bromination at the 5- or 7-positions can occur if reaction conditions (temperature, stoichiometry) are suboptimal.
  • Mitigation Strategies:
    • Use directing groups (e.g., methoxy) to enhance regioselectivity .
    • Optimize solvent polarity (acetic acid vs. DCM) to stabilize intermediates .

Q. Q5. How is this compound utilized in natural product synthesis?

Methodological Answer: The compound serves as a building block in synthesizing bioactive molecules:

  • Combretastatin A-4 Analogues: The bromonaphthyl group is coupled with resorcinol derivatives via Perkin condensation, followed by decarboxylation .
  • Vancomycin Models: The acetic acid moiety facilitates conjugation with peptide backbones through amide bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.